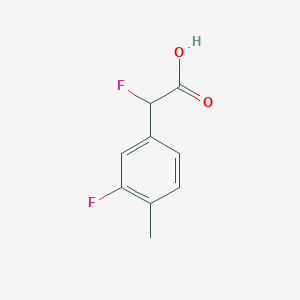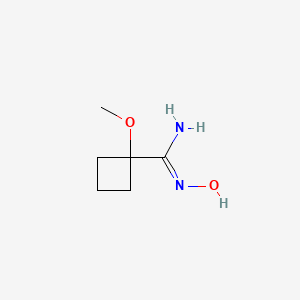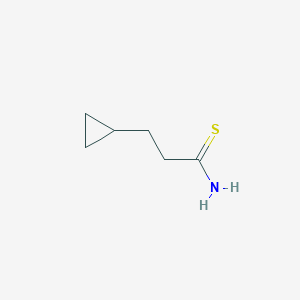![molecular formula C12H13ClN2S2 B15239578 3-Chloro-5-[(methylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15239578.png)
3-Chloro-5-[(methylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-[(methylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2,4,6-tetraene is a complex organic compound with a unique structure that includes chlorine, sulfur, and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-[(methylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene involves multiple steps, typically starting with the preparation of intermediate compounds that are then subjected to specific reaction conditions to form the final product. The exact synthetic route can vary, but it generally includes:
Formation of Intermediate Compounds: This step involves the preparation of key intermediates through reactions such as halogenation, methylation, and thiolation.
Cyclization: The intermediates undergo cyclization reactions to form the tricyclic core structure.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving automated systems and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-[(methylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the chlorine atom or the reduction of the sulfur-containing groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-[(methylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-[(methylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-5-(2-methylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
- 3-Chloro-5-(chloromethyl)-8-oxa-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
Uniqueness
3-Chloro-5-[(methylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2,4,6-tetraene is unique due to its specific combination of functional groups and tricyclic structure
Eigenschaften
Molekularformel |
C12H13ClN2S2 |
|---|---|
Molekulargewicht |
284.8 g/mol |
IUPAC-Name |
4-chloro-2-(methylsulfanylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H13ClN2S2/c1-16-6-9-14-11(13)10-7-4-2-3-5-8(7)17-12(10)15-9/h2-6H2,1H3 |
InChI-Schlüssel |
QQPQFRSUAUEYHK-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B15239499.png)


![2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B15239522.png)




![5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile](/img/structure/B15239563.png)
![1-[2-(1H-Pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B15239575.png)




